molecular formula C38H39N5O8 B12409366 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

Cat. No.: B12409366
M. Wt: 693.7 g/mol
InChI Key: ZTBYTNLGRCUAEU-JEXLJRIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine is a guanosine analog, which means it is a modified version of the nucleoside guanosine. Guanosine analogs are known for their immunostimulatory activity and have been shown to induce type I interferons, producing antiviral effects. The functional activity of these analogs is dependent on the activation of Toll-like receptor 7 (TLR7) .

Preparation Methods

The synthesis of 5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine involves several steps. The starting material is typically guanosine, which undergoes protection and modification reactions to introduce the desired functional groups. The key steps include:

    Protection of the 5’-hydroxyl group: This is achieved by attaching a dimethoxytrityl (DMT) group.

    Protection of the N2 position:

    Modification of the 2’-hydroxyl group: This is done by attaching a propargyl group.

The reaction conditions for these steps typically involve the use of protecting groups, activating agents, and solvents suitable for nucleoside chemistry .

Chemical Reactions Analysis

5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to modify the propargyl group.

    Reduction: This can be used to reduce any oxidized forms of the compound.

    Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine involves its recognition by Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates signaling pathways that lead to the production of type I interferons and other cytokines. These molecules play a crucial role in the antiviral immune response .

Comparison with Similar Compounds

5’-O-DMT-N2-isobutyryl-2’-O-propargylguanosine is unique due to its specific modifications at the 5’, N2, and 2’ positions. Similar compounds include:

    5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine: This compound has a methyl group instead of a propargyl group at the 2’ position.

    5’-O-DMT-N2-isobutyryl-2’-O-fluoroguanosine: This compound has a fluorine atom at the 2’ position.

These similar compounds also exhibit immunostimulatory activity but may have different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C38H39N5O8

Molecular Weight

693.7 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46)/t29-,31?,32+,36-/m1/s1

InChI Key

ZTBYTNLGRCUAEU-JEXLJRIASA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C

Origin of Product

United States

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